18-(2,3-Dimethoxyphenyl)-15-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-imine
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Overview
Description
LSM-1875 is an organooxygen compound and an organic heterotricyclic compound.
Scientific Research Applications
Synthesis and Structural Analysis :
- A study by Ganapathy, Damodharan, Manickam, and Sanmargam (2013) investigated the crystal structure of a similar compound, providing insights into its molecular configuration and potential interactions. This research aids in understanding how the compound's structure could influence its applications in various fields, such as materials science or medicinal chemistry (Ganapathy, J., Damodharan, K., Manickam, B., & Sanmargam, A. (2013)).
Chemical Properties and Reactions :
- In another study, Menzek and Altundas (2006) explored the reactions of a structurally related compound, which sheds light on the chemical behavior and potential reactivity of the compound . This information is crucial for researchers looking to utilize this compound in synthetic chemistry or material development (Menzek, A., & Altundas, A. (2006)).
Photocatalytic Applications :
- Vuk, Marinić, and Škorić (2014) conducted research on new polycyclic compounds synthesized by photocycloaddition reactions. This study highlights the potential use of the compound in photocatalytic processes, which could have applications in environmental science or green chemistry (Vuk, D., Marinić, Ž., & Škorić, I. (2014)).
properties
Product Name |
18-(2,3-Dimethoxyphenyl)-15-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-imine |
---|---|
Molecular Formula |
C29H23N3O3 |
Molecular Weight |
461.5 g/mol |
IUPAC Name |
18-(2,3-dimethoxyphenyl)-15-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-imine |
InChI |
InChI=1S/C29H23N3O3/c1-33-23-14-8-13-21(27(23)34-2)25-24-20-12-7-6-9-18(20)15-16-22(24)35-29-26(25)28(30)32(17-31-29)19-10-4-3-5-11-19/h3-17,25,30H,1-2H3 |
InChI Key |
SRCMKVWULBOOMX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2C3=C(C=CC4=CC=CC=C43)OC5=C2C(=N)N(C=N5)C6=CC=CC=C6 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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